
2-(4-ブロモフェニル)酢酸tert-ブチル
概要
説明
Tert-butyl 2-(4-bromophenyl)acetate is an organic compound with the molecular formula C12H15BrO2. It is a derivative of acetic acid where the hydrogen atom of the carboxyl group is replaced by a tert-butyl group and a bromophenyl group is attached to the alpha carbon. This compound is often used in organic synthesis and research due to its unique chemical properties.
科学的研究の応用
Tert-butyl 2-(4-bromophenyl)acetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a probe in biochemical assays.
Medicine: It serves as a precursor for the synthesis of drugs and bioactive molecules.
Industry: The compound is utilized in the production of specialty chemicals and materials.
作用機序
Target of Action
Tert-butyl 2-(4-bromophenyl)acetate is primarily used as a reactant in the preparation of thiophene-containing biaryl amide derivatives . These derivatives are known to act as glucagon receptor antagonists .
Mode of Action
The compound is often used in Suzuki–Miyaura (SM) cross-coupling reactions . In these reactions, it serves as a boron reagent, participating in transmetalation . This process involves the transfer of an organic group from boron to palladium, forming a new Pd-C bond .
Biochemical Pathways
The primary biochemical pathway involving Tert-butyl 2-(4-bromophenyl)acetate is the Suzuki–Miyaura cross-coupling reaction . This reaction is widely used in organic chemistry for the formation of carbon-carbon bonds . The compound’s role as a boron reagent in this reaction allows it to contribute to the formation of biaryl amide derivatives .
Pharmacokinetics
It is known to have high gastrointestinal absorption and is considered bbb permeant . Its lipophilicity, as indicated by its Log Po/w (iLOGP) value of 3.11 , suggests that it may readily cross cell membranes, potentially influencing its distribution within the body .
Result of Action
The primary result of the action of Tert-butyl 2-(4-bromophenyl)acetate is the formation of thiophene-containing biaryl amide derivatives . These derivatives can act as glucagon receptor antagonists , potentially influencing glucose metabolism and insulin regulation .
Action Environment
The efficacy and stability of Tert-butyl 2-(4-bromophenyl)acetate can be influenced by various environmental factors. For instance, its storage temperature should be between 2-8°C in a dry environment . Additionally, its solubility, which is moderately soluble , can impact its availability for reactions . Safety precautions should also be taken when handling this compound due to its potential hazards .
生化学分析
Biochemical Properties
It is known that it can serve as a reactant in the preparation of thiophene-containing biaryl amide derivatives, which act as glucagon receptor antagonists .
Molecular Mechanism
The molecular mechanism of Tert-butyl 2-(4-bromophenyl)acetate is not well-defined. It is known to participate in reactions at the benzylic position, which involves free radical bromination, nucleophilic substitution, and oxidation .
Metabolic Pathways
It is known that the compound can participate in Suzuki–Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
準備方法
Synthetic Routes and Reaction Conditions
Tert-butyl 2-(4-bromophenyl)acetate can be synthesized through various methods. One common method involves the esterification of 4-bromophenylacetic acid with tert-butyl alcohol in the presence of an acid catalyst. The reaction typically proceeds under reflux conditions with a dehydrating agent to remove water and drive the reaction to completion.
Industrial Production Methods
In an industrial setting, the production of tert-butyl 2-(4-bromophenyl)acetate may involve continuous flow processes to ensure high yield and purity. The use of automated systems for precise control of reaction conditions, such as temperature and pressure, can enhance the efficiency of the synthesis.
化学反応の分析
Types of Reactions
Tert-butyl 2-(4-bromophenyl)acetate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions.
Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Hydrolysis: The ester can be hydrolyzed to the corresponding carboxylic acid and alcohol under acidic or basic conditions.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols can react with tert-butyl 2-(4-bromophenyl)acetate in the presence of a base like sodium hydroxide.
Reduction: Lithium aluminum hydride in anhydrous ether is commonly used for the reduction of the ester group.
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be done with sodium hydroxide.
Major Products
Substitution: Products depend on the nucleophile used, such as tert-butyl 2-(4-aminophenyl)acetate when using an amine.
Reduction: Tert-butyl 2-(4-bromophenyl)ethanol is formed upon reduction.
Hydrolysis: 4-Bromophenylacetic acid and tert-butyl alcohol are the products of hydrolysis.
類似化合物との比較
Similar Compounds
- Tert-butyl 2-(4-chlorophenyl)acetate
- Tert-butyl 2-(4-fluorophenyl)acetate
- Tert-butyl 2-(4-methylphenyl)acetate
Uniqueness
Tert-butyl 2-(4-bromophenyl)acetate is unique due to the presence of the bromine atom, which imparts distinct reactivity compared to its chloro, fluoro, and methyl analogs. The bromine atom is a good leaving group, making the compound more reactive in substitution reactions. Additionally, the steric hindrance provided by the tert-butyl group influences the compound’s reactivity and stability.
特性
IUPAC Name |
tert-butyl 2-(4-bromophenyl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15BrO2/c1-12(2,3)15-11(14)8-9-4-6-10(13)7-5-9/h4-7H,8H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMSZCAZHKBNPDV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CC1=CC=C(C=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
33155-58-7 | |
| Record name | tert-butyl 2-(4-bromophenyl)acetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

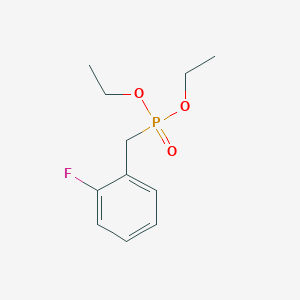
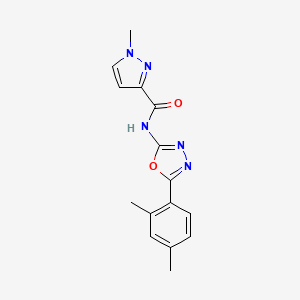
![6-(4-(5-Fluoropyrimidin-4-yl)-1,4-diazepan-1-yl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2403416.png)
![4-ethoxy-N-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzenesulfonamide](/img/structure/B2403417.png)


![5-Methyl-4-oxo-2-((2-oxo-2-((2-(trifluoromethyl)phenyl)amino)ethyl)thio)-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B2403422.png)
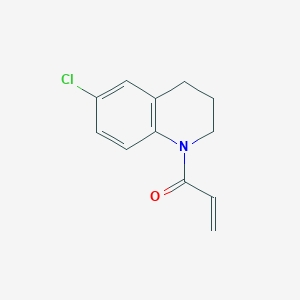
![(2R)-3-[(2,6-dichlorophenyl)sulfanyl]-1,1,1-trifluoro-2-propanol](/img/structure/B2403424.png)
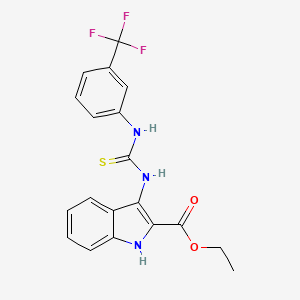
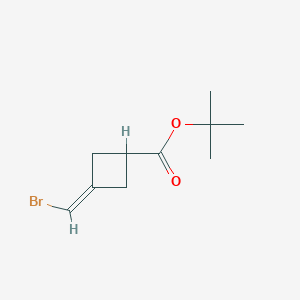
![N-(4-chlorophenyl)-N'-(6-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}-2-pyridinyl)urea](/img/structure/B2403428.png)
![2-(1H-1,3-benzodiazol-1-yl)-1-[3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl]ethan-1-one](/img/structure/B2403429.png)
![2-[4-(2-fluorophenyl)piperazin-1-yl]-N-(3-nitrophenyl)acetamide](/img/structure/B2403434.png)
